molecular formula C22H21N7OS B2739358 (4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1396794-63-0

(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2739358
CAS RN: 1396794-63-0
M. Wt: 431.52
InChI Key: AOWYDCNHJDOWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a versatile material used in scientific research for various applications. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including an imidazole ring and a pyridazine ring. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

  • Synthesis of New Mannich Bases : The compound has been studied in the synthesis of new Mannich bases of arylpyridazinones, which were evaluated for analgesic and anti-inflammatory activities. These compounds, including variations of the pyridazinone derivatives, demonstrated promising analgesic and anti-inflammatory properties (Gökçe, Bakir, Şahin, Küpeli, & Yeşilada, 2005).

  • Methyl 6‐Substituted‐3(2H)‐pyridazinone‐2‐ylacetate Derivatives : Another study focused on synthesizing and evaluating the analgesic and anti-inflammatory effects of methyl 6‐substituted‐3(2H)‐pyridazinone‐2‐ylacetate derivatives. These compounds were found to be more active than acetylsalicylic acid and showed promising results in anti-inflammatory activities (Şahina, Badiçoglu, Gökçe, Küpeli, & Yeşilada, 2004).

  • Pyridazinone Herbicides : The compound has been explored in the context of herbicides, specifically studying the modes of action of pyridazinone herbicides. These studies include the analysis of how these compounds affect photosynthesis and plant development, offering insights into their potential as effective herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

  • Antimicrobial Activity : There's research into the synthesis of new pyridine derivatives with antimicrobial activity. These studies involve the creation of compounds that have been tested against various strains of bacteria and fungi, revealing their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Antihistaminic and Anti-Inflammatory Agents : A series of compounds including fused pyridazines were synthesized and evaluated for their antihistaminic activity and their effect on eosinophil infiltration. These compounds showed promise in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

properties

IUPAC Name

[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7OS/c1-16-23-9-10-29(16)20-8-7-19(25-26-20)27-11-13-28(14-12-27)22(30)18-15-31-21(24-18)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWYDCNHJDOWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.